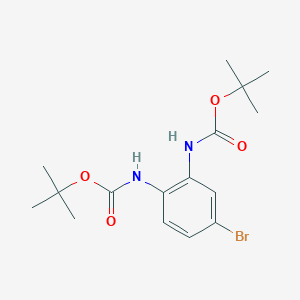

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

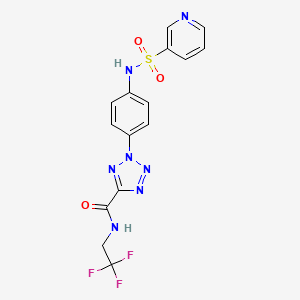

The compound “1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene” is a complex organic molecule. It likely contains a benzene ring (a hexagonal ring of carbon atoms) substituted with two tert-butyloxycarbonylamino groups and a bromine atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butylbenzene, a related compound, can be produced by the treatment of benzene with isobutene . The tert-butyloxycarbonylamino groups could potentially be added through a process known as N-Boc protection, which involves the reaction of amines with di-tert-butyl dicarbonate .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The study of bromination reactions, such as those involving di-tert-butylbenzene derivatives, highlights the application of brominated compounds in synthesizing structurally complex molecules. For instance, the bromination of 1,4-di-tert.butylbenzene yields various brominated derivatives, showcasing the reactivity of tert-butylated aromatic compounds towards halogenation (Baas & Wepster, 2010).

Material Science

In material science, derivatives of tert-butylbenzene, such as 4-tert-butylcatechol derivatives, have been utilized to synthesize new polyamides with outstanding thermal stability and solubility properties. These materials exhibit high glass transition temperatures and are promising for advanced applications due to their mechanical robustness and chemical resistance (Hsiao, Yang, & Chen, 2000).

Chemical Stability and Electrochemistry

The investigation into the electrochemical stability of redox shuttle additives, such as 3,5-di-tert-butyl-1,2-dimethoxybenzene, for lithium-ion batteries highlights the significance of tert-butylated benzene derivatives in enhancing battery safety through overcharge protection mechanisms. This research demonstrates the critical role of molecular structure in determining the electrochemical behavior and stability of organic compounds within battery systems (Zhang et al., 2010).

Catalysis and Organic Transformations

The development and characterization of arylpalladium complexes involving tert-butyl groups showcase the application of tert-butylated aromatic compounds in catalysis, particularly in facilitating cross-coupling reactions. These studies contribute to the understanding of complex formation, stability, and reactivity in palladium-catalyzed processes, offering insights into the synthesis of diverse organic compounds (Stambuli, Bühl, & Hartwig, 2002).

Advanced Organic Synthesis Techniques

Research into the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, including derivatives of tert-butylbenzene, underscores the innovative approaches in organic synthesis. Such methodologies enable the efficient production of aryl amides, highlighting the versatility of tert-butylated aromatic compounds in facilitating complex organic transformations (Wan et al., 2002).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)18-11-8-7-10(17)9-12(11)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKCSTXFYRULGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2932308.png)

![N-(4-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2932317.png)

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]amino]acetate](/img/structure/B2932319.png)

![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2932320.png)

![4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2932328.png)

![4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene](/img/structure/B2932329.png)

![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)